molecular formula C9H15NO B8567200 Hexanenitrile, 4-ethyl-4-methyl-3-oxo- CAS No. 87539-07-9

Hexanenitrile, 4-ethyl-4-methyl-3-oxo-

Cat. No. B8567200
Key on ui cas rn: 87539-07-9
M. Wt: 153.22 g/mol
InChI Key: GYQJBKNRGDNJOA-UHFFFAOYSA-N
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Patent
US04515625

Procedure details

A 16.5 Kg portion of methyl 2-ethylbutyrate was reacted with 60 Kg of n-butyl lithium, diisopropylamine, and 19.1 Kg of methyl iodide to provide 17.4 Kg of methyl 2-ethyl-2-methylbutyrate. A 7.5 Kg portion of the ester thus formed was reacted with 3.25 Kg of acetonitrile and 5.03 g of sodium hydride in 33 liters of tetrahydrofuran to provide 1-ethyl-1-methylpropyl cyanomethyl ketone. The ketone thus formed was reacted with 4.35 Kg of hydroxylamine hydrochloride and 2.54 Kg of sodium hydroxide in 44 liters of water to provide 5.65 Kg of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.35 kg
Type
reactant
Reaction Step Two
Quantity
2.54 kg
Type
reactant
Reaction Step Two
Name
Quantity
44 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([C:6]([CH2:10][CH3:11])([CH3:9])[CH2:7][CH3:8])=O)#[N:2].Cl.[NH2:13][OH:14].[OH-].[Na+]>O>[NH2:2][C:1]1[O:14][N:13]=[C:4]([C:6]([CH2:10][CH3:11])([CH3:9])[CH2:7][CH3:8])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)C(CC)(C)CC
Step Two
Name
Quantity
4.35 kg
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.54 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NO1)C(CC)(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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